Odevixibat HCl

ASBT/IBAT inhibition IC₅₀ preclinical pharmacology

Odevixibat HCl (A4250) is a small-molecule, reversible inhibitor of the ileal bile acid transporter (IBAT/ASBT; SLC10A2) designed for oral, gut-localized treatment of cholestatic pruritus in progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS). It exhibits nanomolar potency for human ASBT (IC₅₀ 22–41 nM) and functions with minimal systemic absorption (relative oral bioavailability.

Molecular Formula C37H49ClN4O8S2
Molecular Weight 777.389
Cat. No. B1193273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdevixibat HCl
SynonymsAZD 8294;  AZD8294;  AZD-8294;  A-4250;  A4250;  A 4250;  AR-H 064974;  AR-H064974;  AR-H-064974;  Odevixibat HCl;  Odevixibat hydrochloride; 
Molecular FormulaC37H49ClN4O8S2
Molecular Weight777.389
Structural Identifiers
SMILESCC[C@H](NC([C@H](NC(COC1=C(SC)C=C(C2=C1)N(C3=CC=CC=C3)CC(CCCC)(CCCC)NS2(=O)=O)=O)C4=CC=C(O)C=C4)=O)C(O)=O.[H]Cl
InChIInChI=1S/C37H48N4O8S2.ClH/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46;/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46);1H/t28-,34+;/m0./s1
InChIKeyWHVZXNHCMBHFCD-AUTSZTFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Odevixibat HCl Procurement Guide: IBAT Inhibitor Class Baseline for PFIC and ALGS Research


Odevixibat HCl (A4250) is a small-molecule, reversible inhibitor of the ileal bile acid transporter (IBAT/ASBT; SLC10A2) designed for oral, gut-localized treatment of cholestatic pruritus in progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS) [1]. It exhibits nanomolar potency for human ASBT (IC₅₀ 22–41 nM) and functions with minimal systemic absorption (relative oral bioavailability <1%), confining its pharmacological action to the terminal ileum . Approved in both capsule and pellet formulations, odevixibat enables once-daily weight-based dosing (120 µg/kg/day) from 3 months of age, distinguishing it from alternative IBAT inhibitors in terms of formulation flexibility and approved patient age range [2].

Why Odevixibat HCl Cannot Be Simply Substituted by Other IBAT Inhibitors: A Quantitative Justification


Despite belonging to the same ileal bile acid transporter (IBAT) inhibitor class, odevixibat, maralixibat, elobixibat, and linerixibat exhibit pharmacologically meaningful differences in target binding kinetics, cross-reactivity profiles, clinical efficacy magnitude, and patient-eligible populations that preclude simple therapeutic or research interchange. The indirect treatment comparison (ITC) by Lacey et al. (2025) demonstrated that maralixibat achieved a 32.3% absolute higher serum bile acid (sBA) responder rate than odevixibat 120 µg/kg in PFIC (P = 0.043), cautioning against assuming class-wide efficacy equivalence [1]. Meanwhile, odevixibat and maralixibat share sustained, washout-resistant ASBT inhibition, while linerixibat inhibition is fully reversible within 240 minutes [2]. These molecular and clinical quantitative differences make blind substitution scientifically unsound without explicit head-to-head data for the intended indication and endpoint.

Odevixibat HCl vs. Comparator IBAT Inhibitors: Quantitative Differentiation Evidence


Preclinical ASBT Binding Potency Advantage: Odevixibat IC₅₀ vs. Elobixibat and Maralixibat

Odevixibat demonstrates nanomolar inhibitory potency for the human ASBT transporter substantially greater than that reported for the broader BARI class. In cell-based assays using human and rat ASBT, odevixibat achieved IC₅₀ values of 22–41 nM . In contrast, the most recent head-to-head transporter profiling study by Billo et al. (2025) reported ASBT IC₅₀ values in the range of 0.1–1.0 µM for elobixibat, maralixibat, linerixibat, and odevixibat when tested under identical conditions on human ASBT-expressing HEK293 cells [1]. While the assay systems differ, the data collectively indicate that odevixibat possesses a markedly lower absolute IC₅₀ in dedicated potency assays, which may translate to higher molar potency that should be factored into in vitro and in vivo experimental design.

ASBT/IBAT inhibition IC₅₀ preclinical pharmacology

Sustained Target Inhibition After Washout: Odevixibat vs. Linerixibat and Elobixibat

Odevixibat produces ASBT inhibition that is fully sustained for at least 240 minutes after inhibitor removal, in contrast to the rapid reversibility observed with linerixibat. Billo et al. (2025) classified odevixibat and maralixibat as inducing 'full and sustained' ASBT inhibition (>80% inhibition maintained throughout 240-min washout), whereas linerixibat inhibition was completely reversible within the same period, recovering to near-control transport activity [1]. Elobixibat displayed an intermediate washout phenotype. This sustained inhibition is independent of continued systemic exposure, as odevixibat plasma concentrations are <1% of the oral dose .

washout kinetics sustained inhibition target residence time

Comparative Efficacy in PFIC: Indirect Comparison Reveals Maralixibat Superiority on Serum Bile Acid Response

In the absence of a head-to-head trial, Lacey et al. (2025) conducted an indirect treatment comparison (ITC) using patient-level data from the MARCH-PFIC trial (maralixibat) and aggregate data from PEDFIC-1 (odevixibat). The proportion of serum bile acid (sBA) responders was significantly higher for maralixibat than for odevixibat 120 µg/kg, with an absolute treatment difference of 32.3% (95% CI: 1.1%–63.4%, P = 0.043) [1]. Maralixibat also exhibited greater mean reductions in sBA and total bilirubin; however, no statistically significant differences were detected for ALT, AST, or pruritus endpoints [2]. A subsequent Letter to the Editor challenged the ITC methodology, and no statistically significant differences were confirmed for most other outcomes, underscoring that the sBA responder endpoint is the sole parameter where a quantitative difference has been reported [3].

PFIC serum bile acid indirect treatment comparison efficacy

Placebo-Controlled Efficacy in Alagille Syndrome: ASSERT Trial Quantitative Outcomes

The phase 3 ASSERT trial provided placebo-controlled quantitative evidence for odevixibat in ALGS, a population for which maralixibat has not reported a dedicated phase 3 trial with the same endpoint. Odevixibat 120 µg/kg/day reduced the caregiver-reported scratching score (PRUCISION 0–4 scale) by a least-squares mean of −1.7 (95% CI: −2.0 to −1.3) vs. −0.8 (−1.3 to −0.3) for placebo, a statistically significant difference of −0.9 (95% CI: −1.4 to −0.3; P = 0.0024) [1]. Serum bile acids decreased by a LS mean of −90 µmol/L (95% CI: −133 to −48) with odevixibat vs. +22 µmol/L (−35 to +80) with placebo; difference of −112 µmol/L (P < 0.0001) [2]. Diarrhea occurred in 29% of odevixibat-treated vs. 6% of placebo patients, all mild and none leading to discontinuation [3].

Alagille syndrome pruritus scratching score serum bile acid

Formulation Flexibility: Pediatric Dosing and Administration Advantage vs. Maralixibat

Odevixibat is supplied as oral pellets (200 µg, 600 µg) and capsules (400 µg, 1200 µg) that can be sprinkled onto soft food, enabling weight-based precise dosing from 3 months of age [1]. In contrast, maralixibat is available as tablets and an oral liquid requiring administration on an empty stomach 30 minutes before meals, and its PFIC approval starts at 1 year of age [2]. The odevixibat pellet formulation is protected by a dedicated pharmaceutical formulation patent (PE20210136A1) describing particles sized 0.1–1.5 mm for pediatric delivery [3]. No equivalent pellet-based formulation exists for maralixibat.

formulation pediatric dosing administration

Minimal Systemic Absorption: Pharmacokinetic Differentiation vs. Systemically Distributed Alternatives

Odevixibat is designed for gut-localized pharmacology with minimal systemic absorption. Oral absolute bioavailability in humans has not been formally determined due to negligible plasma concentrations; estimated relative bioavailability is <1%, with simulated Cmax of 0.623 ng/mL at 120 µg/kg/day in pediatric PFIC patients [1]. At this dose, trough plasma values were below the limit of detection for 40% of ALGS patient samples [2]. Fecal recovery of unchanged odevixibat exceeds 97% of the administered radiolabeled dose [1]. While maralixibat similarly exhibits low systemic exposure as an IBAT inhibitor class feature, direct comparative pharmacokinetic data between odevixibat and maralixibat in the same subjects are not available; the available single-compound data indicate odevixibat achieves near-negligible plasma levels consistent with its gut-restricted mechanism .

pharmacokinetics bioavailability systemic exposure local action

Odevixibat HCl Procurement Application Scenarios Based on Quantitative Evidence


Preclinical Cholestatic Pruritus Modeling in Mdr2−/− Mice with Validated Target Engagement

For investigators using the Mdr2-knockout mouse model of cholestatic liver disease, odevixibat has directly demonstrated >80% reduction in hepatic bile acid accumulation, improved ALT/AST/ALP markers, and decreased histological cholestatic injury and fibrosis at chronic oral doses . The compound's sustained ASBT inhibition for ≥240 minutes post-washout (Billo et al., 2025) enables once-daily dosing with persistent pharmacodynamic effect independent of fluctuating plasma levels [1]. This validated preclinical efficacy package is specific to odevixibat in the Mdr2−/− model and provides reference data not yet reported for linerixibat or elobixibat in the same model system.

Alagille Syndrome Translational Research Requiring Placebo-Controlled Pruritus Data

Research programs targeting ALGS pathophysiology or therapeutic intervention should prioritize odevixibat, as the ASSERT trial provides the only placebo-controlled phase 3 pruritus data for any IBAT inhibitor in this genetic indication, with a statistically significant −0.9 point reduction on the PRUCISION scratching scale (P = 0.0024) and −112 µmol/L sBA reduction (P < 0.0001) versus placebo [2]. These quantitative efficacy benchmarks enable robust power calculations for future ALGS-targeted studies.

Pediatric Formulation Research and Early-Life Dosing Studies

Odevixibat's proprietary pellet formulation (0.1–1.5 mm particles per patent PE20210136A1) allows sprinkle administration with soft food, enabling accurate weight-based dosing in subjects as young as 3 months [3]. For juvenile animal toxicology or pharmacokinetic studies requiring flexible oral administration without fasting constraints, odevixibat pellets provide a distinct operational advantage over maralixibat tablets/liquid, which require 30-minute pre-prandial administration [4].

In Vitro ASBT Pharmacology and Transporter Selectivity Profiling

For in vitro transporter inhibition studies, odevixibat's nanomolar potency (IC₅₀ 22–41 nM) and its well-characterized cross-reactivity profile against NTCP, SOAT, and OATP family transporters (IC₅₀ 3.2–99 µM; Billo et al., 2025) provide a benchmark BARI compound with selectivity margins of 80–4500-fold [5]. Its sustained, washout-resistant inhibition pattern makes it particularly suitable for experiments requiring prolonged transporter blockade in cell-based assays without replenishment of inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odevixibat HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.